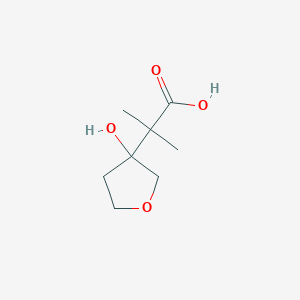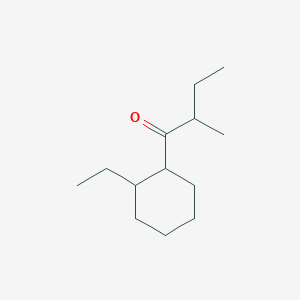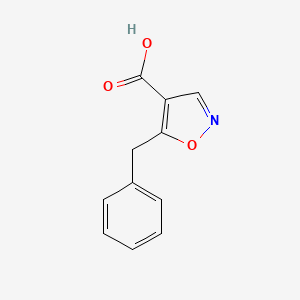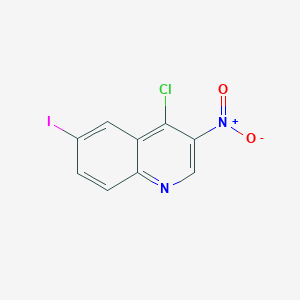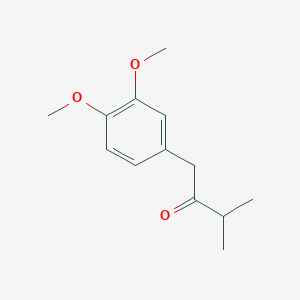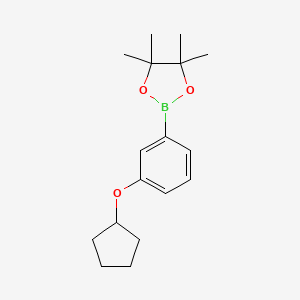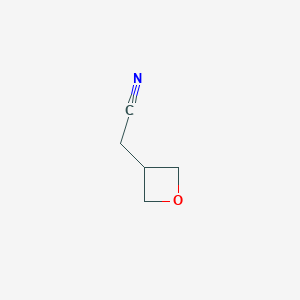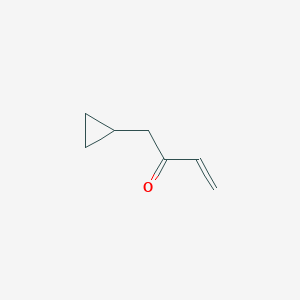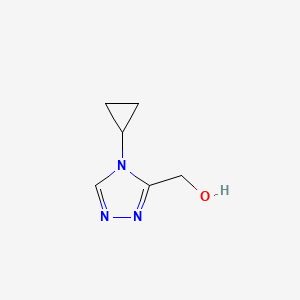
(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanol
Descripción general
Descripción
1,2,4-Triazoles are a class of organic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known for their diverse biological activities and are used in medicinal chemistry as antimicrobial, antifungal, and anticancer agents .
Synthesis Analysis
1,2,4-Triazoles can be synthesized from various precursors. For example, Methyl-1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol .Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles consists of a five-membered ring with three nitrogen atoms and two carbon atoms . The exact structure of “(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanol” would include a cyclopropyl group and a methanol group attached to the triazole ring.Chemical Reactions Analysis
The chemical reactions of 1,2,4-triazoles can vary depending on the substituents attached to the ring. For instance, the reaction of ester ethoxycarbonylhydrazones with primary amines can yield 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles can vary depending on the substituents attached to the ring. For instance, the compound “(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanol” has a molecular weight of 153.18 .Aplicaciones Científicas De Investigación
CPM has been used in a variety of scientific research applications, including as a reactant, catalyst, and as a precursor for other compounds. CPM is a useful reagent for the synthesis of a wide range of organic compounds, including amides, esters, and lactones. CPM has also been used in the synthesis of organic dyes, pharmaceuticals, and agrochemicals. CPM has also been used as a catalyst in the synthesis of organic compounds, including alcohols, amines, and nitriles. CPM has also been used as a precursor for other compounds, such as (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanolethanol derivatives and (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanolethyl ethers.
Mecanismo De Acción
The mechanism of action of CPM is not fully understood. However, it is believed that CPM acts as a Lewis acid, meaning that it can accept electrons from other molecules. This enables CPM to act as a catalyst in organic synthesis reactions, allowing for the formation of new bonds between molecules. Additionally, CPM can also act as a nucleophile, meaning that it can donate electrons to other molecules. This allows CPM to act as a reactant in organic synthesis reactions, allowing for the formation of new bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPM are not well understood. CPM is believed to be relatively non-toxic and has low acute toxicity. It is also believed to be non-carcinogenic and not mutagenic. However, more research is needed to fully understand the biochemical and physiological effects of CPM.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CPM in laboratory experiments include its low cost, availability, and relatively low toxicity. Additionally, CPM is a useful reagent for the synthesis of a wide range of organic compounds, including amides, esters, and lactones. CPM can also be used as a catalyst in organic synthesis reactions and as a precursor for other compounds.
The main limitation of using CPM in laboratory experiments is its lack of availability in large quantities. Additionally, CPM is not widely used in laboratory experiments and thus its mechanism of action is not fully understood.
Direcciones Futuras
The future directions for CPM include further research into its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. Additionally, further research is needed to develop methods for the synthesis of CPM in larger quantities. Finally, further research is needed to explore the potential applications of CPM in various fields, such as pharmaceuticals, agrochemicals, and dyes.
Safety and Hazards
Propiedades
IUPAC Name |
(4-cyclopropyl-1,2,4-triazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c10-3-6-8-7-4-9(6)5-1-2-5/h4-5,10H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPIIEIFXFMMEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NN=C2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001266061 | |
| Record name | 4-Cyclopropyl-4H-1,2,4-triazole-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001266061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
135207-05-5 | |
| Record name | 4-Cyclopropyl-4H-1,2,4-triazole-3-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135207-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyclopropyl-4H-1,2,4-triazole-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001266061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



